BenchChemオンラインストアへようこそ!

1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine

Physicochemical profiling CNS drug-likeness Lead optimization

1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine (CAS 927996-43-8) is a synthetic heterocyclic small molecule (C₁₄H₁₄N₂O₂, MW 242.27) comprising a 1,2,3,4-tetrahydroquinoline core bearing a 7-amino substituent and an N-1 furoyl acyl group. It is supplied as a research-grade screening compound by Life Chemicals (product ID F2189-0234) at ≥95% purity.

Molecular Formula C14H14N2O2
Molecular Weight 242.278
CAS No. 927996-43-8
Cat. No. B2924843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine
CAS927996-43-8
Molecular FormulaC14H14N2O2
Molecular Weight242.278
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CO3
InChIInChI=1S/C14H14N2O2/c15-11-6-5-10-3-1-7-16(12(10)9-11)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2
InChIKeyNNOLELXTLALXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine (927996-43-8): Procurement-Ready Screening Compound with N-Furoyl Tetrahydroquinoline Scaffold


1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine (CAS 927996-43-8) is a synthetic heterocyclic small molecule (C₁₄H₁₄N₂O₂, MW 242.27) comprising a 1,2,3,4-tetrahydroquinoline core bearing a 7-amino substituent and an N-1 furoyl acyl group . It is supplied as a research-grade screening compound by Life Chemicals (product ID F2189-0234) at ≥95% purity [1]. The compound serves as both a biologically active scaffold—tetrahydroquinolines are privileged structures with diverse pharmacological activities [2]—and a versatile building block amenable to further derivatization at the 7-amino position.

Why 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine Cannot Be Replaced by Generic Tetrahydroquinoline Analogs in Focused Screening


N-Acyl tetrahydroquinoline derivatives exhibit steep structure–activity relationships (SAR) in inflammation and oncology models, where even modest N-acyl group modifications (e.g., furoyl vs. benzoyl vs. alkanoyl) produce divergent biological outcomes [1]. The 7-amino group on the target compound introduces a hydrogen-bond donor/acceptor site absent in des-amino analogs, altering both lipophilicity (ΔLogP ≈ 0.3–1.0 vs. des-amino N-furoyl-THQ) and derivatization potential . Generic interchange with 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine or 1-(2-furoyl)-1,2,3,4-tetrahydroquinoline thus risks both unpredictable potency shifts and loss of the precise substitution pattern needed for consistent SAR interpretation.

Quantitative Differentiation Evidence for 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine vs. Closest Analogs


Reduced Lipophilicity vs. N-Benzoyl Analog: LogP Comparison for CNS Drug-Likeness and Solubility Optimization

The 2-furoyl substituent imparts lower lipophilicity compared to the benzoyl analog, improving compliance with CNS drug-likeness parameters. The target compound exhibits a computed LogP of 2.45 , whereas 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine (F2189-0257) exhibits a computed LogP of 2.77 [1]. This ΔLogP of –0.32 represents a meaningful reduction in logD for blood–brain barrier penetration and aqueous solubility considerations.

Physicochemical profiling CNS drug-likeness Lead optimization

Structural Differentiation via 7-Amino Substituent: Molecular Weight and Hydrogen-Bond Donor Count vs. Des-Amino Analog

The presence of the 7-amino group distinguishes 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine from the des-amino analog 1-(2-furoyl)-1,2,3,4-tetrahydroquinoline. The target compound has MW 242.27 g/mol and contains 2 hydrogen-bond donors (HBD) , whereas the des-amino analog has MW 227.26 g/mol and only 1 HBD . This difference enables downstream conjugation chemistry (amide/sulfonamide formation, reductive amination) at the 7-position that is unavailable on the des-amino scaffold.

Medicinal chemistry Scaffold diversification Building block selection

Class-Level NF-κB Inhibitory Potential: N-Furoyl-THQ Scaffold Engages Canonical Inflammatory Signaling Pathway

N-Acyl-tetrahydroquinoline derivatives are established NF-κB transcriptional inhibitors. Jo et al. (2016) demonstrated that N-alkanoyl and N-benzoyl tetrahydroquinoline scaffolds inhibit NF-κB transcriptional activity with IC₅₀ values in the sub-micromolar to low micromolar range in LPS-stimulated RAW 264.7 macrophages [1]. The N-furoyl-THQ subclass was specifically highlighted in Molbank (2022) as a scaffold for NF-κB inhibitory and cytotoxic agent development [2]. While direct IC₅₀ data for the specific 7-amino-N-furoyl compound are not yet published, the N-furoyl pharmacophore is established within this validated chemotype, and the 7-amino substituent provides an additional optimization vector.

NF-κB inhibition Anti-inflammatory screening Immuno-oncology

Class-Level P-Glycoprotein Inhibitory Activity of Furan-Tetrahydroquinoline Hybrids in Multidrug Resistance Reversal

Furan derivatives incorporating tetrahydroquinoline or tetrahydroisoquinoline moieties have been demonstrated as P-glycoprotein (P-gp) inhibitors. Li et al. (2018) reported that compound 5m, a 6,7-dimethoxy-tetrahydroisoquinoline-containing furan derivative, exhibited an EC₅₀ of 0.89 ± 0.11 μM for P-gp inhibition in MCF-7/ADR cells, and the doxorubicin–5m combination achieved ~97.8% antiproliferative effect [1]. The tetrahydroquinoline-containing furan series was synthesized alongside this lead, confirming that the N-furoyl-THQ scaffold class is competent for P-gp engagement. The 7-amino substituent on the target compound remains available for further optimization to modulate P-gp affinity.

P-glycoprotein inhibition Multidrug resistance Cancer pharmacology

7-Amino Position as a Synthetic Diversification Handle Unavailable in Core Tetrahydroquinoline Building Blocks

The 7-amino group provides a nucleophilic site for amide coupling, sulfonamide formation, urea synthesis, and reductive amination—transformations unavailable on the unsubstituted 1,2,3,4-tetrahydroquinoline scaffold. The core building block 7-amino-1,2,3,4-tetrahydroquinoline (CAS 153856-89-4, MW 148.20, LogP 2.35) lacks the N-furoyl moiety [1], while 1-(2-furoyl)-1,2,3,4-tetrahydroquinoline (MW 227.26) lacks the 7-amino handle . The target compound combines both features in a single, procurement-ready intermediate, enabling one-step diversification without requiring separate N-acylation and amine protection/deprotection steps.

Parallel synthesis Library design SAR exploration

Optimal Procurement and Application Scenarios for 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine (927996-43-8) Based on Quantitative Differentiation Evidence


NF-κB-Targeted Anti-Inflammatory Screening with 7-Amino Derivatization Handle

Deploy the compound in NF-κB luciferase reporter assays (RAW 264.7 macrophages or BV2 microglial cells) as a screening hit or starting scaffold. The N-furoyl-THQ class has established NF-κB inhibitory activity [1], and the 7-amino group enables rapid amide or sulfonamide library synthesis to explore SAR around this vector. The lower LogP (2.45) vs. the benzoyl analog (2.77) [2] offers improved aqueous solubility for cell-based assay compatibility.

P-Glycoprotein Inhibitor Development for Multidrug Resistance Reversal

Use the compound as a structurally distinct entry point for P-gp inhibitor optimization. The furan-THQ hybrid scaffold has validated P-gp inhibitory activity (class EC₅₀ ~0.89 μM for lead compound 5m) [3]. The 7-amino substitution pattern is orthogonal to previously explored 6,7-dimethoxy-THIQ series, offering a complementary SAR vector for addressing MDR in doxorubicin-resistant cancers.

Parallel Library Synthesis via 7-Amino Conjugation Chemistry

Employ the compound as a dual-functional building block for generating diverse N-furoyl-THQ libraries in 96-well plate format. The pre-installed N-furoyl amide eliminates the need for separate acylation, while the 7-NH₂ permits high-yielding amide coupling, sulfonylation, or reductive amination [4]. This reduces synthetic steps by two compared to starting from 7-amino-1,2,3,4-tetrahydroquinoline (CAS 153856-89-4) and subsequently acylating at N-1.

CNS-Penetrant Lead Optimization Leveraging Favorable Lipophilicity Profile

Prioritize this compound for CNS drug discovery programs where LogP control is critical. Its computed LogP of 2.45 falls within the optimal CNS drug-like range (LogP 2–4), representing a ~0.3 log unit reduction in lipophilicity vs. the benzoyl analog [2]. The 7-amino group further provides a handle for modulating P-gp efflux liability through polarity-tuning derivatization.

Quote Request

Request a Quote for 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.